3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid
Overview
Description
3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, and a fluoren-9-ylmethoxy carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the piperidine nitrogen using the BOC group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The BOC group can be selectively removed using strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: : Trifluoroacetic acid (TFA) is often used to remove the BOC group.
Major Products Formed
Oxidation: : Piperidin-4-one
Reduction: : 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-aminopropanoic acid
Substitution: : Removal of the BOC group yields the free amine.
Scientific Research Applications
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound's structural features make it a candidate for studying protein interactions and enzyme inhibition.
Medicine: : It may serve as a precursor for the development of new pharmaceuticals.
Industry: : Its unique properties could be exploited in the design of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
This compound is unique due to its combination of structural features. Similar compounds might include other BOC-protected amines or fluoren-9-ylmethoxy carbonyl derivatives. the specific arrangement of the piperidine ring and the attached groups sets it apart.
List of Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid
Fluoren-9-ylmethyl chloroformate derivatives
Other BOC-protected amines
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNIKSZJOGGMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112065 | |
Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-05-3 | |
Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372144-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501112065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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